1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one 1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0816019
InChI: InChI=1S/C23H22N2O7S2/c1-3-31-17-9-13-19(14-10-17)33(27,28)24-21-7-5-6-8-22(21)25(23(24)26)34(29,30)20-15-11-18(12-16-20)32-4-2/h5-16H,3-4H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=C(C=C4)OCC
Molecular Formula: C23H22N2O7S2
Molecular Weight: 502.6 g/mol

1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one

CAS No.:

Cat. No.: VC0816019

Molecular Formula: C23H22N2O7S2

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one -

Specification

Molecular Formula C23H22N2O7S2
Molecular Weight 502.6 g/mol
IUPAC Name 1,3-bis[(4-ethoxyphenyl)sulfonyl]benzimidazol-2-one
Standard InChI InChI=1S/C23H22N2O7S2/c1-3-31-17-9-13-19(14-10-17)33(27,28)24-21-7-5-6-8-22(21)25(23(24)26)34(29,30)20-15-11-18(12-16-20)32-4-2/h5-16H,3-4H2,1-2H3
Standard InChI Key QQEGYLBLEGLIAI-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=C(C=C4)OCC
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=C(C=C4)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator